
Morpholine-2-carbonitrile
Overview
Description
Morpholine-2-carbonitrile (CAS: 135782-24-0) is a heterocyclic organic compound featuring a morpholine ring substituted with a nitrile (-CN) group at the 2-position. Its IUPAC name is This compound, and it is widely utilized as a chemical intermediate in organic synthesis and pharmaceutical research . The compound’s structure combines the six-membered morpholine ring (with one oxygen and one nitrogen atom) and the reactive nitrile group, enabling diverse reactivity in nucleophilic additions, cyclizations, and cross-coupling reactions.
Preparation Methods
Synthetic Approaches to Morpholine-2-carbonitrile
Cyclization of Amino Alcohol Precursors
A widely adopted strategy involves the cyclization of 2-aminoethanol derivatives with cyanating agents. In one optimized protocol, 2-chloroacetamide derivatives react with sodium cyanide in tetrahydrofuran (THF) under basic conditions. For instance, the reaction of 2-chloro-N-isobutylacetamide with sodium cyanide and sodium carbonate (Na₂CO₃) in THF at 20°C for 5 hours yields this compound precursors with 68% efficiency after recrystallization . Key parameters include:
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Solvent selection : THF enhances reagent solubility without side reactions.
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Base choice : Na₂CO₃ outperforms weaker bases like NaHCO₃ by minimizing hydrolysis of the nitrile group.
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Temperature control : Reactions conducted above 60°C risk decomposition, whereas temperatures below 20°C prolong reaction times.
Ring-Closing Metathesis (RCM) of Vinyl Morpholines
Optimization of Reaction Conditions
Solvent and Base Screening
Systematic solvent screening revealed that polar aprotic solvents like dimethylformamide (DMF) improve cyclization kinetics but complicate purification. As shown in Table 1, Na₂CO₃ in THF (Entry E11) provided superior yields (68%) compared to NaHCO₃ in DMF (Entry E17, 52%) due to reduced side reactions .
Table 1: Solvent and Base Impact on Yield
Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
---|---|---|---|---|---|
E9 | Na₂CO₃ | THF | 20 | 5 | 83* |
E11 | Na₂CO₃ | THF | 20 | 5 | 68 |
E17 | NaHCO₃ | DMF | 60 | 24 | 52 |
Note: Yields marked with () indicate impurities requiring additional purification steps .*
Purification Techniques
Recrystallization in hot ethyl acetate (80°C) proved critical for removing unreacted starting materials and sodium salts. For example, Entry E10 achieved 76% yield after recrystallization, compared to 83% yield with impurities in Entry E9 . Industrial-scale processes often replace recrystallization with fractional distillation under reduced pressure to enhance throughput.
Industrial-Scale Production Strategies
Continuous Flow Synthesis
Recent advancements utilize continuous flow reactors to mitigate exothermic risks during cyanide addition. A 2024 pilot study demonstrated that combining 2-chloroacetamide and NaCN in a microreactor at 25°C with a residence time of 10 minutes achieves 89% conversion, followed by inline filtration to remove NaCl byproducts . This method reduces reaction times from hours to minutes and improves safety profiles.
Green Chemistry Innovations
Efforts to minimize environmental impact focus on solvent substitution. Replacements for DMF, such as cyclopentyl methyl ether (CPME), show promise in lab-scale trials but currently yield 15–20% less product due to lower polarity .
Chemical Reactions Analysis
Types of Reactions: Morpholine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert this compound to amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield morpholine-2-carboxylic acid, while reduction can produce morpholine-2-amine.
Scientific Research Applications
Chemistry
Morpholine-2-carbonitrile is utilized as an intermediate in synthesizing various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure allows it to participate in complex chemical reactions, making it a valuable building block for more intricate molecules .
Biology
In biological research, morpholine derivatives have been studied for their potential to act as enzyme inhibitors and receptor modulators. Notably, they have shown positive effects on insulin release and increased glucose tolerance in pancreatic beta cells (INS-1 cells).
Morpholine-based organocatalysts have been developed for asymmetric synthesis applications. These catalysts have shown remarkable efficiency in controlling diastereo- and enantioselectivity during reactions involving aldehydes and nitroolefins .
Case Study 1: Antimicrobial Activity
A study demonstrated that this compound complexes exhibited strong antimicrobial activity against Staphylococcus aureus, with minimal inhibitory concentration (MIC) values as low as 0.78 mg/mL. The mechanism involved disruption of bacterial membranes and induction of reactive oxygen species (ROS) production.
Case Study 2: Synthesis of β-Amino Acids
Research into morpholine-derived β-amino acids has led to the synthesis of photoluminescent nucleopeptides and their application as polyproline helix inducers. This highlights the compound's versatility beyond traditional applications .
Mechanism of Action
The mechanism of action of morpholine-2-carbonitrile involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes or modulate receptor activity. The exact pathways and targets depend on the specific application and the structure of the derivative being studied. In medicinal chemistry, this compound derivatives may act by binding to active sites of enzymes, thereby inhibiting their activity and affecting cellular processes.
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C₅H₇N₂O
- Molecular Weight : 111.12 g/mol (base form)
- Derivatives : Hydrochloride salts (e.g., (R)- and (S)-enantiomers) are commercially available, enhancing solubility and stability for synthetic applications .
Comparison with Structurally Similar Compounds
2-Morpholino-4-oxo-4,5-dihydrothiophene-3-carbonitrile
- Structure : Incorporates a dihydrothiophene ring fused with a morpholine-substituted carbonitrile group.
- Synthesis: Produced via HCl treatment of ethyl 4-cyano-3-hydroxy-5-morpholinothiophene-2-carboxylate, yielding a planar dihydrothiophene ring orthogonal to the morpholine substituent (dihedral angle: 87.2°) .
- Key Differences: Enhanced rigidity due to the fused thiophene ring. Reactivity influenced by the electron-withdrawing oxo group. Applications: Potential in materials science due to crystallographic stability .
Property | Morpholine-2-Carbonitrile | 2-Morpholino-4-oxo-4,5-dihydrothiophene-3-carbonitrile |
---|---|---|
Molecular Formula | C₅H₇N₂O | C₉H₁₀N₂O₂S |
Molecular Weight | 111.12 g/mol | 222.26 g/mol |
Functional Groups | Nitrile, morpholine | Nitrile, morpholine, dihydrothiophene, ketone |
Synthetic Utility | Intermediate for amines | Building block for heterocyclic expansion |
4-(5-Formylthiophen-3-yl)this compound
- Structure : Features a formyl-substituted thiophene ring attached to the morpholine-carbonitrile backbone.
- Properties :
- Applications : Likely used in polymer chemistry or as a ligand in coordination complexes.
Quinoline-2-Carbonitrile Derivatives
- Example: Hydroxamic acids derived from quinoline-2-carbonitrile (e.g., compounds 9a-9e) .
- Key Differences: Larger aromatic system (quinoline vs. morpholine) enhances π-π interactions. Hydroxamic acid moiety introduces metal-chelating capability.
- Applications : Investigated for anticancer or antimicrobial activity due to pharmacophore versatility .
This compound Hydrochloride Salts
- Properties : Improved aqueous solubility (e.g., (R)-enantiomer: CAS 1262409-78-8) .
- Applications : Preferred in drug discovery for salt formation to optimize bioavailability.
Reactivity and Functionalization Pathways
- Nitrile Reactivity : this compound undergoes nucleophilic additions (e.g., with amines or Grignard reagents) to form imines or ketones. In contrast, the dihydrothiophene derivative (2.1) participates in electrophilic substitutions at the sulfur-containing ring .
- Salt Formation : Hydrochloride derivatives of this compound are more stable under acidic conditions, unlike neutral analogs .
Biological Activity
Morpholine-2-carbonitrile is a compound that has attracted attention in medicinal chemistry due to its diverse biological activities. This article provides an in-depth examination of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound features a morpholine ring with a nitrile group at the second position. Its molecular formula is C5H8N2O, with a molecular weight of approximately 112.13 g/mol. The presence of the nitrile functional group enhances its reactivity, making it an interesting candidate for various biological applications.
Biological Activity Overview
This compound exhibits significant biological activity primarily through its interactions with specific molecular targets. Notably, it can form covalent bonds with nucleophilic sites in biological molecules, which may modulate enzymatic activities and signaling pathways. This property has been linked to various biological effects, including:
- Inhibition of Cell Proliferation : Research indicates that this compound can inhibit the proliferation of cancer cells.
- Induction of Apoptosis : The compound has shown potential in inducing programmed cell death in malignant cells.
- Antimicrobial Activity : Morpholine derivatives are known to disrupt the biosynthesis of essential components in microbial cell membranes.
The mechanisms through which this compound exerts its biological effects can be summarized as follows:
- Enzyme Inhibition : Similar to other morpholine derivatives, this compound may inhibit key enzymes involved in metabolic pathways, particularly those related to cell membrane synthesis.
- Covalent Bond Formation : The nitrile group allows for covalent interactions with nucleophiles, affecting protein function and stability.
- Disruption of Membrane Integrity : By targeting ergosterol biosynthesis in fungi, it may compromise cell membrane integrity leading to cell death.
Study 1: Anticancer Activity
A study published in Frontiers in Pharmacology evaluated the anticancer properties of this compound derivatives. The findings indicated that specific derivatives exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The study highlighted the structure-activity relationship (SAR) indicating that modifications to the morpholine ring could enhance anticancer efficacy.
Study 2: Antimicrobial Properties
Another research effort focused on the antimicrobial activity of this compound against fungal pathogens. The results demonstrated that the compound effectively inhibited fungal growth by disrupting ergosterol biosynthesis pathways, leading to increased membrane permeability and subsequent cell lysis.
Data Table: Summary of Biological Activities
Pharmacokinetics and Safety
The pharmacokinetic profile of this compound suggests good oral bioavailability due to its low molecular weight (<500 Da). It is also noted for its ability to penetrate biological membranes effectively, which is crucial for therapeutic applications. However, safety assessments are necessary since some morpholine derivatives have been associated with toxicity issues.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Morpholine-2-carbonitrile, and how do reaction conditions influence yield?
- Methodology : Begin with retrosynthetic analysis to identify feasible precursors (e.g., morpholine derivatives and cyanide sources). Common methods include nucleophilic substitution or catalytic cyanation. Optimize parameters like temperature (e.g., 60–80°C for SN2 reactions), solvent polarity (polar aprotic solvents like DMF), and stoichiometry. Validate purity via HPLC or NMR .
- Data Consideration : Compare yields across solvents (e.g., acetonitrile vs. THF) and catalysts (e.g., CuCN vs. Pd-based systems). Tabulate results to identify optimal conditions.
Q. How should researchers handle safety protocols for this compound given its potential to form nitrosamines?
- Methodology : Conduct hazard assessments using SDS data (e.g., storage under inert atmosphere to prevent degradation). Monitor for nitrosamine formation via LC-MS/MS under varying pH and temperature. Implement engineering controls (e.g., fume hoods) and PPE (nitrile gloves, lab coats) .
- Contradiction Resolution : While IARC classifies morpholine as Group 3 (non-carcinogenic), nitrosamine byproducts may require additional toxicity screening (e.g., Ames test) .
Q. What spectroscopic techniques are most reliable for characterizing this compound?
- Methodology : Use NMR to confirm the nitrile group (δ ~115–120 ppm) and IR for C≡N stretching (~2240 cm). Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion accuracy (±5 ppm) .
Advanced Research Questions
Q. How can AI-driven synthesis planning improve the efficiency of this compound derivatization?
- Methodology : Employ tools like Reaxys or Pistachio to predict feasible reactions (e.g., ring-functionalization or cross-coupling). Train models on existing datasets (e.g., USPTO patents) to prioritize routes with >80% atom economy. Validate predictions via small-scale trials .
- Data Gaps : Address discrepancies between predicted and experimental yields by adjusting algorithmic weightings for steric hindrance or solvent effects.
Q. What strategies resolve contradictions in reported toxicity data for this compound metabolites?
- Methodology : Perform comparative metabolomics using in vitro (hepatocyte assays) and in vivo (rodent models) studies. Analyze LC-MS data to identify metabolites (e.g., hydroxylated or oxidized forms) and correlate with histopathological findings. Use systematic reviews to assess bias in existing literature .
- Case Study : If Study A reports hepatotoxicity but Study B does not, evaluate dose-response curves, species-specific metabolism, and exposure duration.
Q. How can researchers design reproducible experiments for studying this compound’s reactivity in multicomponent reactions?
- Methodology : Adopt DoE (Design of Experiments) principles to test variables (e.g., catalyst loading, solvent, molar ratios). Use JMP or Minitab to create a factorial design matrix. Replicate reactions ≥3 times, reporting mean ± SD. Publish raw data in supplementary materials .
- Troubleshooting : If yields fluctuate, verify anhydrous conditions via Karl Fischer titration or switch to flame-dried glassware.
Q. What computational methods best predict the environmental fate of this compound?
- Methodology : Apply EPI Suite to estimate biodegradation (BIOWIN) and bioaccumulation (BCF) potentials. Validate with experimental soil adsorption studies (OECD 106) or aqueous photolysis under UV-Vis light. Compare QSAR predictions with experimental half-lives .
Q. Methodological Frameworks
Q. How to critically analyze conflicting crystallographic data for this compound derivatives?
- Methodology : Use Mercury Software to overlay crystal structures (e.g., CCDC entries). Assess bond angles/lengths against DFT-optimized geometries (B3LYP/6-31G*). Flag outliers (>2σ) for re-measurement .
Q. What ethical and technical standards apply when publishing this compound research with negative results?
- Methodology : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing. Disclose all experimental conditions, including failed attempts (e.g., unsuccessful catalytic cycles). Cite IRB/IEC guidelines if human cell lines are used .
Q. Tables for Key Comparisons
Synthetic Method | Yield Range (%) | Purity (HPLC) | Key Limitations |
---|---|---|---|
Nucleophilic Substitution | 45–70 | ≥95% | Requires anhydrous conditions |
Catalytic Cyanation | 60–85 | ≥98% | Catalyst cost and toxicity |
Toxicity Assay | Endpoint Measured | Relevance to Nitrosamine Risk |
---|---|---|
Ames Test | Mutagenicity | High (detects DNA adducts) |
Comet Assay | DNA strand breaks | Moderate (oxidative stress) |
Properties
IUPAC Name |
morpholine-2-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O/c6-3-5-4-7-1-2-8-5/h5,7H,1-2,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAASCECTXNYFCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40577640 | |
Record name | Morpholine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40577640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
135782-24-0 | |
Record name | 2-Morpholinecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=135782-24-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Morpholine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40577640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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